4-Aminobutyltriethoxysilane

Description

Propriétés

IUPAC Name |

4-triethoxysilylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDDLRSGGCWDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184720 | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-30-5 | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOBUTYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M550E30K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Aminobutyltriethoxysilane (ABTES): Properties, Mechanisms, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutyltriethoxysilane (ABTES) stands as a cornerstone organosilane coupling agent, indispensable in the fields of materials science, biotechnology, and drug development. Its bifunctional nature, featuring a triethoxysilyl group for covalent attachment to inorganic substrates and a terminal primary amine for subsequent bio-conjugation, makes it a uniquely versatile tool for surface modification. This guide provides an in-depth exploration of the core chemical properties of ABTES, the mechanisms governing its surface reactivity, and detailed, field-proven protocols for its application. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also rationally adapt them to their specific needs.

Introduction to this compound (ABTES)

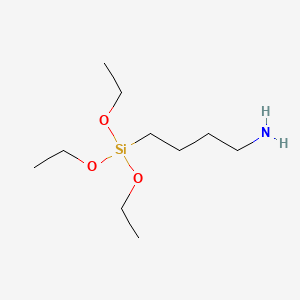

This compound, CAS No. 3069-30-5, is an organofunctional silane that acts as a molecular bridge between inorganic and organic materials.[1][2] Its structure is characterized by two key moieties:

-

A Triethoxysilyl Headgroup (-Si(OCH₂CH₃)₃) : This silicon-containing group is hydrolyzable and forms reactive silanol groups (-Si(OH)₃) in the presence of water. These silanols can then covalently bond to hydroxyl-rich inorganic surfaces like silica, glass, and metal oxides, forming stable siloxane (-Si-O-Substrate) linkages.[3][4]

-

A 4-Aminobutyl Tail Group (- (CH₂)₄NH₂) : This flexible four-carbon alkyl chain terminates in a primary amine. The amine serves as a highly versatile functional handle, enabling the covalent immobilization of a vast array of molecules, including proteins, antibodies, nucleic acids, and small-molecule drugs.[5][6]

This dual functionality allows ABTES to impart new chemical properties to surfaces, fundamentally enabling the design of advanced materials for applications ranging from biosensors and microarrays to functionalized nanoparticles for targeted drug delivery.[3][7][8]

Caption: Chemical structure of this compound (ABTES).

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ABTES is critical for its effective handling, storage, and application. The data presented below has been consolidated from authoritative chemical databases and supplier technical sheets.

| Property | Value | Source(s) |

| CAS Number | 3069-30-5 | [9][10][11] |

| Molecular Formula | C₁₀H₂₅NO₃Si | [9][10][11][12] |

| Molecular Weight | 235.40 g/mol | [10][11][12] |

| Appearance | Colorless to Light Yellow Liquid | [13] |

| Density | ~0.933 - 0.946 g/cm³ at 25°C | [9][11] |

| Boiling Point | 114-116°C at 14 Torr; ~217°C at 760 Torr | [9][10][11] |

| Flash Point | ~105.1 - 109°C | [9][14] |

| Refractive Index | ~1.4270 | [9][14] |

| Canonical SMILES | CCO--INVALID-LINK--(OCC)OCC | [9][12] |

The Chemistry of Surface Modification with ABTES

The efficacy of ABTES as a coupling agent is rooted in a well-defined, multi-step chemical process known as silanization. This process transforms a substrate's surface properties by creating a durable, covalently attached organic monolayer.

Part A: The Silanization Reaction Mechanism

The overall process can be broken down into three primary stages: hydrolysis, condensation, and covalent bond formation. The reaction is catalyzed by water and its rate is significantly influenced by pH.[15]

-

Hydrolysis : The process begins with the nucleophilic attack of water on the silicon atom, leading to the cleavage of the ethoxy groups (-OCH₂CH₃) and their replacement with hydroxyl groups (-OH). This reaction produces ethanol as a byproduct and forms the highly reactive intermediate, aminobutylsilanetriol. The rate of hydrolysis is minimized around pH 7 and increases under both acidic and basic conditions.[15]

-

Condensation : The newly formed silanol groups are highly reactive. They can condense with other silanol molecules to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers in solution. Crucially, they can also condense with the native hydroxyl groups (-OH) present on the surface of inorganic substrates like glass or silica.

-

Bonding and Curing : Initially, the silanols hydrogen-bond with the substrate surface. With gentle heating or "curing" (e.g., 110°C), this interaction is converted into stable, covalent Si-O-Substrate bonds, with the concomitant loss of water.[3][16] This final step anchors the aminobutyl functionality securely to the surface.

Caption: The multi-step reaction mechanism of ABTES surface modification.

Part B: The Role of the Aminobutyl Group

Once the ABTES monolayer is anchored, the terminal primary amine becomes the focal point for subsequent chemical modifications.

-

Nucleophilicity : The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, ready to react with a wide range of electrophilic functional groups. This allows for the straightforward attachment of biomolecules.[5] Common coupling chemistries include reactions with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, isothiocyanates to form thioureas, and aldehydes to form imines (which are often reduced to stable secondary amines).[17]

-

Surface Charge Modification : Most silica or glass surfaces possess a negative charge (zeta potential) at neutral pH due to the deprotonation of surface silanol groups. The introduction of a dense layer of primary amines, which are protonated (-NH₃⁺) at physiological pH, dramatically reverses the surface charge to be strongly positive.[8] This property can be harnessed for the electrostatic immobilization of negatively charged molecules like DNA or certain proteins.

Practical Applications & Experimental Protocols

The true value of ABTES lies in its application. Below are two detailed, validated protocols for common surface modification tasks.

Application 1: Formation of Amine-Terminated Self-Assembled Monolayers (SAMs) on Glass Slides

This protocol is foundational for fabricating microarrays and biosensors where a uniform, reactive surface is required.[3][18] The use of anhydrous solvent is a critical choice to control the extent of silane self-polymerization in the solution, promoting the formation of a more uniform monolayer on the substrate.[3]

Experimental Protocol: Silanization of Glass Slides

-

Substrate Cleaning and Activation (Critical Step):

-

Immerse glass slides in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide). CAUTION: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate PPE.

-

Incubate for 30-60 minutes at room temperature. This step removes organic contaminants and, crucially, hydroxylates the surface to maximize the density of reactive -OH groups.

-

Rinse the slides copiously with deionized (DI) water, followed by an ethanol rinse.

-

Dry the slides under a stream of inert gas (e.g., nitrogen or argon) and use immediately.

-

-

Silanization Reaction:

-

Prepare a 1% (v/v) solution of ABTES in anhydrous toluene in a sealed reaction vessel under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[3]

-

Place the activated, dry slides into the ABTES solution.

-

Allow the reaction to proceed overnight at room temperature with gentle stirring.[3]

-

-

Rinsing and Curing:

-

Remove the slides from the silane solution and rinse thoroughly with fresh toluene to remove any non-covalently bound (physisorbed) silane molecules.

-

Perform a final rinse with ethanol.

-

Dry the slides again under a stream of inert gas.

-

Cure the slides in an oven at 110°C for 1 hour. This step drives the formation of covalent siloxane bonds, ensuring the durability of the coating.[3]

-

Store the functionalized slides in a desiccator until use.

-

Caption: Experimental workflow for creating an ABTES self-assembled monolayer.

Application 2: Functionalization of Silica Nanoparticles

This protocol is essential for preparing nanoparticles for biomedical applications like drug delivery and bio-imaging.[5][7] Here, an aqueous alcohol solution is often preferred as it facilitates the dispersion of nanoparticles and provides the water necessary for silane hydrolysis in a controlled manner.

Experimental Protocol: Amino-Functionalization of Silica Nanoparticles (Post-Synthesis)

-

Nanoparticle Preparation:

-

Synthesize or procure silica nanoparticles (SiO₂ NPs) of the desired size. A common method is the Stöber process.[8]

-

Disperse a known quantity of SiO₂ NPs in ethanol via sonication to ensure a uniform suspension.

-

-

Silanization Reaction:

-

To the ethanolic suspension of SiO₂ NPs, add a specific volume of ABTES. The amount can be titrated to control the final amine density. A common starting point is a 1-2% v/v solution.[7]

-

Add DI water to the mixture (e.g., to achieve a 95:5 ethanol:water ratio) to initiate hydrolysis.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

-

Washing and Collection:

-

Collect the functionalized nanoparticles by centrifugation.

-

Discard the supernatant, which contains unreacted silane and ethanol byproducts.

-

Re-disperse the nanoparticle pellet in fresh ethanol and repeat the centrifugation process. Perform this washing step at least three times to thoroughly remove any residual reactants.

-

After the final wash, dry the nanoparticles in a vacuum oven. The resulting product is a free-flowing powder of amine-functionalized silica nanoparticles.

-

Characterization of ABTES-Modified Surfaces

Validating the success of a surface modification protocol is a non-negotiable step in research and development. Each characterization technique provides a unique piece of evidence confirming the presence and functionality of the ABTES layer.

| Technique | Information Provided | Reference(s) |

| Contact Angle Goniometry | Confirms successful modification by measuring the change in surface wettability. The amine-terminated surface is typically more hydrophilic than a bare or alkyl-silanized surface. | [3] |

| X-ray Photoelectron Spectroscopy (XPS) | Provides direct elemental evidence of the coating. The appearance of a Nitrogen 1s (N 1s) peak and a change in the Silicon 2p (Si 2p) spectrum confirm the presence of ABTES. | [3] |

| Zeta Potential Analysis | Measures surface charge. A successful ABTES coating on silica will shift the zeta potential from negative to positive at neutral pH. | [8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the chemical bonds present. Can be used to track the hydrolysis of Si-O-Et groups and the formation of Si-O-Si networks. | [19] |

| Fluorescence Labeling | Confirms the presence of reactive primary amines by reacting the surface with an amine-reactive fluorescent dye (e.g., Rhodamine B isothiocyanate) and visualizing with fluorescence microscopy. | [6][20] |

Safety and Handling

ABTES is a reactive chemical and must be handled with appropriate precautions.

-

Hazards : It is classified as a combustible liquid that is harmful if swallowed. It causes severe skin burns and serious eye damage and may cause an allergic skin reaction. Inhalation may cause respiratory irritation.[21]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. ABTES is moisture-sensitive; exposure to atmospheric moisture will initiate hydrolysis and polymerization.

-

Disposal : Dispose of contents/container to a licensed waste disposal facility in accordance with local, state, and federal regulations.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 3069-30-5 [chemicalbook.com]

- 3. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into Amino-Functionalization of Magnetic Nanoplatelets with Silanes and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lookchem.com [lookchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. This compound | C10H25NO3Si | CID 76483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chembk.com [chembk.com]

- 15. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 16. mdpi.com [mdpi.com]

- 17. interchim.fr [interchim.fr]

- 18. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. gelest.com [gelest.com]

An In-Depth Technical Guide to 4-Aminobutyltriethoxysilane (ABTES)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Surface Engineering

In the realms of advanced materials, biotechnology, and pharmaceutical development, the interface between a synthetic material and its biological environment is paramount. Unmodified surfaces of materials like glass, silica, or metal oxides are often chemically inert and lack the specific functionalities required for sophisticated applications such as high-affinity biomolecule binding, targeted drug delivery, or ensuring the biocompatibility of medical implants.[1][2] Surface modification provides a powerful toolkit to tailor these interfaces at the molecular level.[2][3] Among the most robust and versatile methods for this purpose is silanization, a process that covalently attaches organofunctional silane molecules to a surface.[1][2]

This guide focuses on a particularly valuable, yet often overlooked, aminosilane: 4-Aminobutyltriethoxysilane (ABTES) , CAS Number 3069-30-5. While its shorter-chain cousin, (3-Aminopropyl)triethoxysilane (APTES), is more commonly cited, ABTES offers unique advantages due to its longer butyl spacer arm, which can enhance flexibility, reduce steric hindrance, and alter the hydrophobicity of the modified surface. We will delve into the core chemistry of ABTES, provide validated protocols for its application, and explore its utility in cutting-edge research and drug development.

Part 1: Core Properties of this compound (ABTES)

A thorough understanding of the physicochemical properties of ABTES is the foundation for its successful application. These properties dictate its reactivity, handling requirements, and the characteristics of the resulting self-assembled monolayer (SAM).[3]

| Property | Value | Source |

| CAS Number | 3069-30-5 | [4][5] |

| Molecular Formula | C10H25NO3Si | [4][5] |

| Molecular Weight | 235.40 g/mol | [4][5] |

| Appearance | Colorless to Light Yellow Liquid | [6] |

| Density | ~0.94 g/cm³ at 25°C | [4][7] |

| Boiling Point | 114-116°C at 14 Torr | [4] |

| Refractive Index | ~1.4270 | [7][8] |

| Flash Point | ~105-109°C | [7][8][9] |

| Solubility | Reacts with water; Soluble in ethanol, toluene, and other organic solvents. |

Part 2: The Chemistry of ABTES: A Molecule of Dual Functionality

The utility of ABTES stems from its bifunctional nature. It possesses two distinct reactive centers within a single molecule: the triethoxysilane "head" and the primary amine "tail," separated by a flexible butyl chain.

-

The Triethoxysilane Headgroup: This is the surface-reactive part of the molecule. The silicon atom is bonded to three ethoxy groups (-OCH2CH3), which are hydrolyzable. In the presence of trace amounts of water, these ethoxy groups undergo hydrolysis to form reactive silanol groups (Si-OH).[10] These silanols can then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica, glass, or metal oxides, forming stable, covalent siloxane bonds (Si-O-Surface).[2][10] They can also condense with each other, leading to lateral polymerization on the surface.[11]

-

The Aminobutyl Tailgroup: At the other end of the molecule is a primary amine (-NH2) separated from the silicon atom by a four-carbon alkyl chain. This amine group provides a versatile chemical handle for a vast array of subsequent bioconjugation reactions.[3] It can be used to covalently attach proteins, peptides, antibodies, DNA, or small-molecule drugs through common crosslinking chemistries (e.g., using glutaraldehyde, EDC/NHS).[11][12]

Part 3: The Mechanism of Surface Modification

The process of forming a stable ABTES monolayer on a hydroxylated surface is a multi-step reaction known as silanization.[3][11] The quality of the final surface is highly dependent on controlling the conditions of each step.

-

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups on the ABTES molecule to form silanetriols. This reaction is catalyzed by water, which can be present as adsorbed surface water on the substrate or as a controlled addition to the reaction solvent.

-

Condensation & Physisorption: The newly formed silanol groups can form hydrogen bonds with the hydroxyl groups on the substrate surface. This is a reversible physisorption step. Simultaneously, intermolecular condensation between ABTES molecules can begin, forming oligomers in solution or on the surface.

-

Covalent Bond Formation (Curing): With thermal or vacuum treatment (curing), a dehydration reaction occurs, forming strong, covalent siloxane (Si-O-Si) bonds between the ABTES molecules and the substrate. This step anchors the monolayer to the surface. Excess, non-covalently bound silanes are typically removed in a washing step prior to curing.[3]

Part 4: Applications in Drug Development and Research

The amine-terminated surface created by ABTES modification is a gateway to numerous advanced applications.

-

Biomaterial Engineering: ABTES can be used to modify the surfaces of medical implants to improve biocompatibility or to immobilize bioactive molecules that promote cell adhesion and growth.

-

Targeted Drug Delivery: Nanoparticles (e.g., silica, gold) can be functionalized with ABTES. The terminal amine group then serves as an attachment point for targeting ligands (e.g., antibodies) or for the drug payload itself, creating a sophisticated drug delivery vehicle.

-

Biosensors and Diagnostics: The covalent immobilization of enzymes, antibodies, or nucleic acids onto ABTES-modified surfaces is a cornerstone of many biosensor platforms, including microarrays and lab-on-a-chip devices.[1] The longer butyl chain of ABTES, compared to APTES, can provide greater spacing from the surface, potentially improving the accessibility of the immobilized biomolecule and enhancing sensor sensitivity.

Part 5: Experimental Protocols & Characterization

Protocol 1: A Validated Method for Silanization of Glass/Silica Surfaces

This protocol is a robust starting point. Optimization of concentrations and incubation times may be necessary depending on the specific substrate and desired surface density.

-

Substrate Cleaning & Hydroxylation (Critical Step):

-

Thoroughly clean glass or silica slides by sonication in acetone, followed by isopropyl alcohol (15 minutes each).

-

Dry the slides under a stream of nitrogen.

-

Immerse the slides in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.

-

After 30-60 minutes, carefully remove the slides and rinse extensively with deionized (DI) water.

-

Dry the slides completely in an oven at 110°C for at least 1 hour. This step ensures a clean, hydroxylated surface.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of ABTES in anhydrous toluene in a sealed container. Working in a glovebox or under an inert atmosphere is recommended to minimize water-induced polymerization in the solution.

-

Immerse the clean, dry slides in the ABTES solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

-

Washing & Curing:

-

Remove the slides from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove excess, unbound ABTES.

-

Sonication in toluene for 5 minutes can improve the removal of physisorbed multilayers.[13]

-

Cure the slides by baking in an oven at 110-120°C for 1 hour. This step drives the covalent bond formation.[11]

-

The slides are now amine-functionalized and ready for subsequent conjugation steps.

-

Surface Characterization Techniques

Verifying the success and quality of the ABTES monolayer is crucial. The following table summarizes key techniques.

| Technique | What It Measures | Expected Result for Successful ABTES Coating |

| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity). | A significant decrease in the water contact angle compared to the clean, hydrophilic silica surface, indicating the presence of the more hydrophobic aminobutyl groups. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of Nitrogen (N 1s) and Silicon (Si 2p) peaks corresponding to the aminosilane. High-resolution scans can confirm the chemical environment. |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. | A smooth surface with a slight increase in roughness compared to the pristine substrate, indicating a uniform monolayer without significant aggregation. |

| Ellipsometry | Thickness of the deposited layer. | A uniform thickness measurement consistent with a self-assembled monolayer (typically 1-2 nm). |

Part 6: Safety and Handling

This compound is a reactive chemical that requires careful handling.

-

Hazards: ABTES is harmful if swallowed and causes severe skin burns and eye damage.[14] It is also a combustible liquid.

-

Handling: Always work in a well-ventilated area or a fume hood.[6][15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry place.[14] The material is moisture-sensitive and should be stored under an inert gas like nitrogen or argon to prevent premature hydrolysis and polymerization.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][14]

Conclusion

This compound is a powerful and versatile surface modification agent with significant potential in research, diagnostics, and drug development. Its unique molecular structure, featuring a reactive triethoxysilane head and a flexible aminobutyl tail, allows for the robust and reliable functionalization of a wide range of inorganic materials. By providing a stable, reactive amine surface, ABTES serves as a critical molecular bridge, enabling the covalent attachment of complex biological entities to inert substrates. The extended four-carbon spacer arm distinguishes it from the more common APTES, offering potential advantages in reducing steric hindrance and improving the accessibility of immobilized biomolecules. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements, as outlined in this guide, is the key to unlocking its full potential in developing the next generation of advanced materials and biomedical technologies.

References

- 1. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C10H25NO3Si | CID 76483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 3069-30-5 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gelest.com [gelest.com]

- 15. Page loading... [wap.guidechem.com]

4-Aminobutyltriethoxysilane molecular weight

An In-Depth Technical Guide to 4-Aminobutyltriethoxysilane: Properties, Mechanisms, and Applications in Scientific Research

Abstract

This compound (ABTES) is a bifunctional organosilane compound of significant interest in materials science, biotechnology, and drug development. Its unique molecular structure, featuring a terminal primary amine and a hydrolyzable triethoxysilyl group, allows it to act as a versatile molecular bridge between inorganic substrates and organic biomolecules. This guide provides a comprehensive overview of ABTES, detailing its physicochemical properties, the chemistry of its surface coupling mechanism, and validated protocols for its application in surface functionalization and bioconjugation. The content is tailored for researchers, scientists, and professionals in drug development who leverage surface chemistry for creating advanced biomaterials, diagnostic platforms, and drug delivery systems.

Introduction to this compound (ABTES)

Organosilanes are a class of molecules that possess the unique ability to form stable bonds with both inorganic and organic materials. Among them, this compound stands out due to its defined alkyl chain spacer and reactive terminal amine. The triethoxysilane moiety serves as the anchor, forming robust covalent bonds with hydroxyl-rich surfaces such as glass, silica, and metal oxides. Concurrently, the primary amine at the terminus of the butyl chain provides a highly versatile functional handle for the covalent attachment of a wide array of molecules, including proteins, peptides, nucleic acids, and small-molecule drugs. This dual functionality makes ABTES an indispensable tool for the rational design of functionalized surfaces and hybrid materials.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of ABTES is fundamental to its successful application. These properties dictate its reactivity, handling requirements, and suitability for specific experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C10H25NO3Si | [1][2][3] |

| Molecular Weight | 235.40 g/mol | [3][4][5][6] |

| CAS Number | 3069-30-5 | [2][4] |

| IUPAC Name | 4-(triethoxysilyl)butan-1-amine | [1] |

| Appearance | Clear to straw-colored liquid | [6][7] |

| Density | 0.933 - 0.941 g/cm³ at 25°C | [2][8][3][5] |

| Boiling Point | 114-116 °C at 14 Torr (mmHg) | [8][3][5][6] |

| Flash Point | 105.1 - 109 °C | [8][5][6][7] |

| Refractive Index | ~1.427 | [2][6] |

| Solubility | Reacts with water, liberating ethanol | [6] |

The Chemistry of Surface Functionalization

The efficacy of ABTES as a coupling agent is rooted in a two-stage reaction mechanism involving its distinct functional ends.

The Silane Moiety: Hydrolysis and Condensation

The anchoring of ABTES to a substrate is a process driven by the hydrolysis of the ethoxy groups, followed by condensation. This mechanism is critical for forming a stable, covalently bound functional layer.

-

Hydrolysis: In the presence of water or ambient moisture, the three ethoxy groups (-OCH2CH3) on the silicon atom hydrolyze to form reactive silanol groups (-OH) and ethanol as a byproduct.[6] This step is the primary activation of the molecule.

-

Condensation: The newly formed silanol groups can then react in two ways:

-

They condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on silica) to form stable, covalent siloxane bonds (Substrate-O-Si).

-

They can also condense with other ABTES molecules to form a cross-linked polysiloxane network (Si-O-Si), which enhances the stability and density of the coating.

-

The Amine Moiety: A Gateway for Bioconjugation

Once the ABTES layer is anchored to the surface, the exposed primary amine groups (-NH2) serve as readily available sites for further chemical modification. This terminal amine is nucleophilic and can participate in a variety of well-established bioconjugation reactions, such as:

-

Amide Bond Formation: Reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide linkages.

-

Aldehyde/Ketone Chemistry: Formation of Schiff bases with aldehydes or ketones, which can be subsequently reduced to stable secondary amine linkages.

-

Isothiocyanate Chemistry: Reaction with isothiocyanates to form thiourea bonds.

This versatility allows for the tailored immobilization of virtually any biomolecule of interest, forming the basis for biosensors, targeted nanoparticles, and functionalized cell culture substrates.

Key Applications in Research and Drug Development

The unique properties of ABTES enable its use in several high-impact areas relevant to the pharmaceutical and biotechnology sectors.

-

Functionalization of Diagnostic Platforms: ABTES is widely used to coat glass slides, microtiter plates, and biosensor chips. The resulting amino-functionalized surface allows for the covalent immobilization of antibodies, antigens, or nucleic acid probes, which is a foundational step in developing sensitive and specific diagnostic assays like ELISA and microarrays.

-

Development of Drug Delivery Systems: In the field of nanomedicine, ABTES is used to modify the surface of inorganic nanoparticles, such as mesoporous silica nanoparticles (MSNs). This surface modification can enhance biocompatibility and provide attachment points for targeting ligands (e.g., antibodies, folic acid) to direct the nanoparticles to specific cells or tissues, thereby improving therapeutic efficacy and reducing side effects.

-

Creation of Bio-instructive Materials: By immobilizing signaling molecules, growth factors, or peptides onto cell culture substrates using ABTES, researchers can create microenvironments that mimic physiological conditions. These bio-instructive surfaces are invaluable for studying cell behavior, differentiation, and tissue engineering.

-

Organosilanes in Medicinal Chemistry: While ABTES is primarily a linking agent, the broader class of organosilanes is gaining attention in drug design. The concept of silicon bioisosterism , where a silicon atom replaces a carbon atom in a drug candidate, can favorably alter its metabolic stability, lipophilicity, and overall pharmacokinetic profile.[9] This highlights the growing relevance of silicon chemistry in the core of drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, where the rationale behind each step is explained to ensure reproducibility and success.

Protocol 1: General Procedure for Silanization of Glass Substrates

This protocol details the steps to create a stable, amino-functionalized surface on glass or silica.

-

Objective: To generate a reactive amine layer for subsequent molecular immobilization.

-

Causality: The success of this procedure hinges on creating a high density of hydroxyl groups on the substrate and then reacting them with ABTES under controlled conditions to form a uniform monolayer.

Methodology:

-

Substrate Cleaning (Critical Step):

-

Immerse glass slides in a piranha solution (3:1 mixture of concentrated H2SO4 to 30% H2O2) for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood with appropriate PPE).

-

Expertise & Trustworthiness: This aggressive cleaning removes all organic residues and, more importantly, hydroxylates the surface, maximizing the number of reactive -OH sites. An incomplete cleaning is the most common cause of non-uniform, patchy silane coatings.

-

Rinse extensively with ultrapure water and dry under a stream of nitrogen.

-

-

Silane Solution Preparation:

-

Prepare a 2% (v/v) solution of ABTES in 95% ethanol / 5% water.

-

Expertise & Trustworthiness: The presence of a small amount of water is essential to initiate the hydrolysis of the ethoxy groups. The solution should be prepared fresh and allowed to stand for 5-10 minutes for pre-hydrolysis to occur before introducing the substrates.

-

-

Deposition:

-

Immerse the cleaned, dry slides in the ABTES solution for 2-5 minutes at room temperature.

-

Expertise & Trustworthiness: This duration is typically sufficient for the formation of a self-limiting monolayer. Longer incubation times can lead to the formation of thicker, less stable multilayers.

-

-

Rinsing:

-

Remove the slides and rinse thoroughly with ethanol to wash away excess, physically adsorbed silane.

-

Dry again under a stream of nitrogen.

-

-

Curing (Validation Step):

-

Place the slides in an oven and bake at 110 °C for 30-60 minutes.

-

Expertise & Trustworthiness: This curing step is non-negotiable for creating a stable coating. The heat drives the condensation reaction, forming strong covalent Si-O-Si and Si-O-Substrate bonds. Skipping this step will result in a layer that is easily washed off in subsequent aqueous buffers.

-

Safety, Handling, and Storage

Proper handling and storage of ABTES are crucial due to its chemical reactivity and potential hazards.

-

Hazards: ABTES is harmful if swallowed and causes skin irritation and serious eye damage.[6][10] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always handle ABTES in a well-ventilated chemical fume hood.[4][11] Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[6][12]

-

Handling: Avoid all contact with skin, eyes, and clothing.[6][10] Do not breathe vapors.[6] Keep away from sources of ignition.[10][11]

-

Storage: ABTES is moisture-sensitive and will hydrolyze upon contact with air.[6][10] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[6][10][11] It is incompatible with acids, alcohols, oxidizing agents, and water.[6]

Conclusion

This compound is a powerful and versatile chemical tool for scientists engaged in drug development, diagnostics, and biomaterials research. Its ability to form a stable bridge between inorganic and organic worlds enables the creation of sophisticated, functional materials. By understanding its fundamental physicochemical properties, mastering the chemistry of its application, and adhering to validated protocols and safety measures, researchers can effectively harness the potential of ABTES to advance their scientific objectives.

References

- 1. This compound | C10H25NO3Si | CID 76483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. gelest.com [gelest.com]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 10. louisville.edu [louisville.edu]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

Introduction: The Dual-Functionality of Organosilanes

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminobutyltriethoxysilane (ABTES)

This compound (ABTES) is a bifunctional organosilane molecule widely employed as a surface modifying agent and coupling agent.[1][2] Its molecular structure is the key to its utility, featuring two distinct reactive moieties: a triethoxysilane group at one end and a primary aminobutyl group at the other.[3][4] This dual nature allows ABTES to act as a molecular bridge, covalently bonding inorganic substrates (such as glass, silicon oxides, and metals) to organic materials, including polymers and biological macromolecules.[5][6] This guide provides a detailed exploration of the chemical mechanisms underpinning the function of ABTES, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₅NO₃Si | [4][7] |

| Molecular Weight | 235.40 g/mol | [3][8] |

| CAS Number | 3069-30-5 | [7][9] |

| Boiling Point | 114-116 °C at 14 mmHg | [10][11] |

| Density | ~0.94 g/cm³ at 25 °C | [11][12] |

| Refractive Index | ~1.427 | [12][13] |

| Flash Point | 109 °C | [10][12] |

Part 1: The Core Mechanism - Silane Hydrolysis and Condensation

The foundational mechanism of action for ABTES, and organosilanes in general, is a two-step process involving the triethoxysilane group: hydrolysis followed by condensation.[1][14] This process transforms the molecule from a stable, soluble form into a reactive intermediate capable of forming robust covalent bonds with surfaces and other silane molecules.

Step 1: Hydrolysis of Ethoxy Groups

The initial and rate-determining step is the hydrolysis of the three ethoxy groups (-OCH₂CH₃) into reactive silanol groups (-OH). This reaction requires water and releases ethanol as a byproduct.[14][15] The reaction kinetics are highly dependent on factors such as pH, water concentration, and temperature.[16][17]

-

Acid or Base Catalysis: The hydrolysis can be catalyzed by either an acid or a base.[14] Under acidic conditions, the oxygen of the ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the silicon atom. While hydrolysis occurs across a range of pH values, the subsequent condensation reaction is significantly accelerated at higher pH.[14][18]

The hydrolysis occurs stepwise, leading to a mixture of partially and fully hydrolyzed ABTES molecules in solution.

Caption: Initial hydrolysis of ABTES to form reactive silanols.

Step 2: Condensation and Covalent Bond Formation

Following hydrolysis, the newly formed, highly reactive silanol groups undergo condensation reactions. This can proceed via two competing pathways:

-

Surface Condensation: This is the desired pathway for surface modification. The silanol groups on the hydrolyzed ABTES molecule react with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on glass or silicon wafers). This reaction forms a stable, covalent siloxane bond (Si-O-Substrate), effectively grafting the ABTES molecule to the surface.[15][19]

-

Self-Condensation (Polymerization): Hydrolyzed ABTES molecules can also react with each other. The silanol group of one molecule condenses with a silanol group of another, forming a siloxane bond (Si-O-Si).[1] This process can lead to the formation of oligomers in solution or a cross-linked polysiloxane network on the surface.[18][20] While some degree of cross-linking enhances the stability of the deposited layer, excessive self-condensation can lead to the formation of aggregates and non-uniform multilayers.[16]

The balance between these two pathways is critical for achieving a well-defined monolayer, which is often crucial for biosensor and bioconjugation applications.[1]

Caption: Competing condensation pathways for hydrolyzed ABTES.

Part 2: The Role of the Aminobutyl Group - A Gateway for Functionalization

While the triethoxysilane group serves as the anchor, the aminobutyl group provides the crucial functionality for subsequent applications. This primary amine serves as a versatile chemical handle for the covalent attachment of a wide array of molecules.

Mechanism in Bioconjugation

Bioconjugation is the process of covalently linking two molecules where at least one is a biomolecule, such as a protein or nucleic acid.[21][22] The terminal amine of a surface-grafted ABTES layer is a nucleophile, enabling it to participate in several common bioconjugation reactions.[23]

A prevalent strategy involves the use of bifunctional cross-linkers, such as glutaraldehyde.

-

Activation: The ABTES-modified surface is first treated with glutaraldehyde. One of the aldehyde groups on glutaraldehyde reacts with the primary amine of ABTES to form a Schiff base (an imine linkage).

-

Coupling: The second aldehyde group on the now-tethered glutaraldehyde remains free and is available to react with primary amine groups (e.g., on lysine residues) of a protein or antibody, forming another stable Schiff base and covalently immobilizing the biomolecule.

Alternatively, the amine can react directly with molecules containing activated carboxyl groups (e.g., N-Hydroxysuccinimide esters) to form stable amide bonds.[24] This is a cornerstone of peptide and protein immobilization.[21]

Caption: Workflow for immobilizing biomolecules on an ABTES surface.

Mechanism as a Coupling Agent in Composites

In polymer composites, ABTES enhances the adhesion between an inorganic filler (like silica or glass fibers) and the polymer matrix.[5] The triethoxysilane end bonds to the filler as described above. The aminobutyl chain then extends into the polymer matrix. The terminal amine group can then react directly with the polymer matrix (e.g., with epoxy or isocyanate groups) or physically entangle with the polymer chains, significantly improving stress transfer from the matrix to the filler and enhancing the mechanical properties of the composite material.[2]

Part 3: Field-Proven Methodologies

The successful application of ABTES requires meticulous control over the surface modification process. The following protocol outlines a standard, self-validating methodology for the functionalization of glass or silicon oxide surfaces.

Experimental Protocol: Silanization of Glass Substrates

This protocol is designed to generate a stable, amine-functionalized surface suitable for subsequent bioconjugation.

1. Substrate Cleaning and Hydroxylation (Critical Step)

-

Rationale: The density of hydroxyl (-OH) groups on the substrate surface is paramount for achieving a high grafting density of ABTES. This step removes organic contaminants and activates the surface.

-

Protocol:

-

Submerge glass slides in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Incubate for 30-60 minutes at room temperature.

-

Rinse copiously with deionized (DI) water.

-

Rinse with ethanol or acetone and dry under a stream of nitrogen gas. The surface should be highly hydrophilic at this stage.

-

2. Silanization with ABTES

-

Rationale: This step deposits the ABTES layer. Anhydrous conditions for solution-phase deposition are often preferred to minimize self-condensation in the bulk solution.

-

Protocol (Solution-Phase Deposition):

-

Prepare a 1-2% (v/v) solution of ABTES in anhydrous toluene or ethanol.[25]

-

Completely immerse the cleaned, dry substrates in the ABTES solution.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.[25]

-

Remove the substrates and rinse thoroughly with the solvent (toluene or ethanol) to remove physisorbed silane.

-

Rinse with DI water.

-

3. Curing and Stabilization

-

Rationale: A thermal curing step promotes further covalent bond formation to the surface and cross-linking within the silane layer, enhancing its stability.

-

Protocol:

-

Dry the rinsed slides under a stream of nitrogen.

-

Place the slides in an oven and bake at 110-120 °C for 30-60 minutes.[1]

-

Allow to cool to room temperature before use. The functionalized surface is now ready for bioconjugation or characterization.

-

Surface Characterization: A Self-Validating System

To ensure the success of the functionalization, the surface must be characterized. This step validates the protocol and provides insight into the quality of the ABTES layer.

Table 2: Common Techniques for Characterizing ABTES-Modified Surfaces

| Technique | Information Provided | Typical Result | Source |

| Contact Angle Goniometry | Surface wettability and hydrophobicity. | Successful amine functionalization typically results in a water contact angle of 50-70°, a decrease from a highly hydrophilic cleaned surface. | [26] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Detection of Nitrogen (N 1s) and Silicon (Si 2p) peaks confirms the presence of the ABTES layer. | [20] |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Can reveal the formation of a smooth monolayer versus aggregated islands, indicating the quality of the deposition. | [27] |

| Ellipsometry | Thickness of the deposited layer. | A monolayer of ABTES is typically in the range of 0.7-1.0 nm thick. | [27] |

Conclusion

The mechanism of action of this compound is a powerful interplay of inorganic and organic chemistry. The hydrolysis and condensation of its triethoxysilane head group provide a robust method for anchoring to inorganic surfaces, while its aminobutyl tail offers a versatile platform for the covalent attachment of organic and biological molecules. A thorough understanding and precise control of the reaction conditions are essential for leveraging this mechanism to its full potential in applications ranging from advanced composite materials to sensitive biosensors and targeted drug delivery systems. By following validated protocols and employing rigorous characterization, researchers can reliably create functionalized surfaces tailored to their specific needs.

References

- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H25NO3Si | CID 76483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. ichp.vot.pl [ichp.vot.pl]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

- 10. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. gelest.com [gelest.com]

- 13. lookchem.com [lookchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Comprehensive Characterization of APTES Surface Modifications of Hydrous Boehmite Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Investigation on the Mechanism of PAL (100) Surface Modified by APTES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. susupport.com [susupport.com]

- 22. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]

- 24. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. Surface Functionalization of Platinum Electrodes with APTES for Bioelectronic Applications [fz-juelich.de]

Introduction: A Scientist's Perspective on Chemical Safety

An In-Depth Technical Guide to the Safety Data Sheet for 4-Aminobutyltriethoxysilane

In modern research and development, particularly within drug discovery and materials science, organosilane compounds like this compound (CAS No. 3069-30-5) are invaluable.[1][2][3] Their utility as coupling agents, surface modifiers, and intermediates is well-established. However, realizing their full potential necessitates a foundational, uncompromised commitment to safety. The Safety Data Sheet (SDS) is not merely a regulatory document; it is the cornerstone of safe laboratory practice, providing a detailed narrative of a substance's behavior, hazards, and the requisite precautions for its handling.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of SDS sections to provide a deeper, mechanistic understanding of the "why" behind the safety protocols. As scientists, our goal is to control variables, and the most critical variable to control is risk. This document will deconstruct the SDS for this compound, translating its standardized data into actionable, field-proven insights to ensure both experimental integrity and personal safety.

Part 1: Core Chemical Identity and Hazard Profile

Understanding a chemical begins with its fundamental properties and the hazards it presents. This information dictates every subsequent decision, from storage location to the selection of personal protective equipment.

Identification and Physicochemical Properties

This compound is an organoethoxysilane, a chemical family known for its reactivity, particularly with moisture.[4] Its identity is codified by several key identifiers and properties.

| Property | Value | Source |

| Chemical Name | 4-(Triethoxysilyl)butylamine | [4][5] |

| CAS Number | 3069-30-5 | [1][5][6] |

| Molecular Formula | C10H25NO3Si | [1][4][5] |

| Molecular Mass | 235.40 g/mol | [1][5] |

| Physical State | Liquid | [4][7][8] |

| Appearance | Clear, Colorless to Light Yellow Liquid | [4][7][8] |

| Boiling Point | 114-116 °C @ 14 Torr; ~191 °C (at atm. pressure) | [5][8] |

| Flash Point | 63 °C / 145.4 °F | [7][8] |

| Density | ~0.94 g/cm³ at 25 °C | [5] |

The flash point of 63°C is a critical piece of data. While not classified as highly flammable, it is a combustible liquid, meaning it can ignite when exposed to an ignition source at or above this temperature.[8][9] This directly informs the prohibition of open flames, sparks, and hot surfaces during handling.[4][10]

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. This compound is classified with significant risks that demand respect.[4]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[4]

The "Danger" signal word and the associated pictograms (Corrosion and Health Hazard) on the label are immediate indicators of its potential to cause significant harm.[4] The risk of serious, potentially irreversible eye damage (H318) is the most severe classification and is the primary driver for mandating chemical goggles and the availability of emergency eyewash stations.[4][9]

Caption: Hazard Communication Workflow

Part 2: Toxicological Profile and Exposure Pathways

A substance's toxicity data provides a quantitative measure of its potential harm. Understanding these values and the symptoms of exposure is critical for risk assessment and emergency preparedness.

Acute Toxicity Data

The primary routes of exposure for laboratory personnel are oral, dermal, and inhalation. Toxicological studies provide the following data points:

| Metric | Species | Value | Source |

| LD50 Oral | Rat | 1620 mg/kg | [4][11] |

| LD50 Dermal | Rabbit | 2500 mg/kg | [4] |

The oral LD50 of 1620 mg/kg confirms its classification as "Harmful if swallowed".[4][11] While the dermal LD50 is higher, the substance is still classified as causing skin irritation, with tests on rabbits showing moderate irritation after 24 hours.[4]

Symptoms of Exposure

Recognizing the signs of exposure is the first step in mitigating harm. Personnel should be trained to identify these symptoms immediately:[4]

-

Inhalation: Respiratory irritation, coughing, headache, and nausea.[4] Higher exposures can lead to more severe effects like shortness of breath or pulmonary edema.[10]

-

Skin Contact: Causes skin irritation.[4] Prolonged contact may lead to more severe effects, and the substance may be harmful if absorbed through the skin.[4]

-

Eye Contact: Causes serious, potentially irreversible eye damage.[4][9]

-

Ingestion: Harmful if swallowed, presenting a serious health hazard.[4]

Part 3: The Hierarchy of Controls: From Engineering to PPE

The most effective safety strategies involve a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes systemic changes over individual actions. When handling this compound, this hierarchy is not just best practice; it is essential.

Caption: Hierarchy of Controls

Engineering Controls

This is the most critical layer of protection. All work with this compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[4][12] This is non-negotiable. The hood contains vapors, preventing respiratory exposure and accumulation of flammable ethanol vapors that are liberated upon hydrolysis.[4] Emergency eye wash fountains and safety showers must be immediately accessible in any area where the chemical is handled.[4][13]

Administrative Controls

Standard Operating Procedures (SOPs) must be developed and strictly followed. All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.[10] Areas where it is stored or used should be clearly marked with appropriate hazard signs.

Personal Protective Equipment (PPE)

PPE is the final line of defense, intended to protect against incidental contact. It is not a substitute for robust engineering controls.

-

Eye Protection: Chemical safety goggles are mandatory.[4] Contact lenses should not be worn, as they can trap the chemical against the eye.[4][13]

-

Hand Protection: Neoprene or nitrile rubber gloves are required.[4] Gloves should be inspected before use and disposed of properly after handling.

-

Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[4]

-

Respiratory Protection: In situations where ventilation is inadequate or during a large spill, a NIOSH-certified respirator with an organic vapor-amine gas cartridge is necessary.[4]

Part 4: Protocols for Handling, Storage, and Emergencies

Translating safety data into practice requires clear, repeatable protocols.

Protocol for Safe Handling in a Laboratory Setting

-

Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated work area.

-

Ventilation: Confirm that the chemical fume hood is operational and functioning correctly.

-

Handling: Conduct all transfers and manipulations of this compound deep within the fume hood.

-

Dispensing: Use spark-proof tools and ground/bond containers during transfer to prevent static discharge.[12]

-

Reaction with Moisture: Keep containers tightly sealed when not in use.[4][14] The compound reacts with moisture in the air to liberate ethanol, which can create an inhalation and fire hazard.[4]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling and before leaving the work area.[4][7]

-

Cleanup: Decontaminate all work surfaces after use. Wash contaminated clothing before reuse.[4]

Storage and Stability

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][10]

-

Containers: Keep containers tightly closed to prevent contact with moisture.[4][14]

-

Incompatibilities: The compound is incompatible with and must be stored away from acids, alcohols, oxidizing agents, peroxides, and water/moisture.[4]

-

Hazardous Decomposition: Upon contact with moisture, it liberates ethanol.[4] In a fire, it can produce irritating fumes and organic acid vapors.[4]

Protocol for Emergency Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Assess: From a safe distance, assess the size and nature of the spill. Do not attempt to clean up a large spill without proper training and equipment.

-

Contain: For small spills, use an inert absorbent material (e.g., dry sand, vermiculite) to contain the liquid.[4][7] Do not use combustible materials like paper towels.

-

Collect: Wearing appropriate PPE, carefully sweep or shovel the absorbent material into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Notify the appropriate safety personnel or authorities.[4]

Caption: Emergency Spill Response Logic

First Aid Measures

Immediate and correct first aid is vital. Anyone providing first aid should avoid self-exposure.[15][16]

-

Inhalation: Remove the victim to fresh air immediately.[4][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15]

-

Skin Contact: Remove all contaminated clothing.[7] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.[7]

-

Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Get immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[16] Never give anything by mouth to an unconscious person.[4][6] Rinse the mouth with water and seek immediate medical attention.[6]

Part 5: Disposal, Transport, and Regulatory Context

The lifecycle of a chemical in the lab concludes with its proper disposal, which is governed by strict regulations.

-

Disposal: this compound and its containers must be disposed of as hazardous waste.[4][6] This should be done through a licensed waste disposal facility.[4] Do not discharge into sewers or public waters.[4][6] Local, state, and federal regulations must be strictly followed.[7]

-

Transportation: This material is regulated for transport. It is typically classified under DOT Hazard Class 8 (Corrosive material).[4]

Conclusion

This compound is a potent chemical tool that, like many reagents in a research setting, possesses significant hazards. A thorough understanding and application of the information contained within its Safety Data Sheet are paramount. By embracing a safety-first mindset that is grounded in the principles of hazard identification, risk assessment, and the hierarchy of controls, researchers can confidently and safely leverage the capabilities of this compound to advance their scientific objectives. The SDS is more than a document; it is a dynamic guide to responsible science.

References

- 1. This compound | C10H25NO3Si | CID 76483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3069-30-5 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. gelest.com [gelest.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Page loading... [guidechem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nj.gov [nj.gov]

- 11. chembk.com [chembk.com]

- 12. gelest.com [gelest.com]

- 13. gelest.com [gelest.com]

- 14. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 15. SILANE, (4-AMINOBUTYL)DIETHOXYMETHYL- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Hydrolysis of 4-Aminobutyltriethoxysilane

Introduction

In the realm of materials science, surface modification is a cornerstone technique for tailoring the properties of substrates to meet the demands of advanced applications. Among the various chemical agents employed for this purpose, organofunctional alkoxysilanes stand out for their versatility and the robustness of the resulting modifications. 4-Aminobutyltriethoxysilane (ABTES) is a prominent member of this class of compounds, valued for its ability to introduce primary amine functionalities onto a wide array of surfaces. This guide provides a comprehensive exploration of the fundamental chemical process that underpins the utility of ABTES: its hydrolysis.

The hydrolysis of ABTES is the critical first step in its application as a coupling agent and surface modifier. This process involves the reaction of the ethoxy groups of the silane with water, leading to the formation of highly reactive silanol groups. These silanols can then condense with hydroxyl groups on a substrate surface, forming stable covalent bonds, or with other silanol molecules to form a polysiloxane network.[1][2] A thorough understanding of the hydrolysis mechanism, its kinetics, and the factors that influence it is paramount for researchers, scientists, and drug development professionals seeking to achieve controlled and reproducible surface functionalization.

This technical guide will delve into the core principles of ABTES hydrolysis, offering field-proven insights and detailed experimental protocols. By elucidating the causality behind experimental choices, this document aims to empower users to optimize their surface modification processes and unlock the full potential of ABTES in their respective fields.

The Chemistry of Alkoxysilane Hydrolysis and Condensation

The surface modification process using triethoxysilanes like ABTES involves two primary chemical reactions: hydrolysis and condensation.[3] These reactions are intricately linked and their rates are influenced by a multitude of factors.

Hydrolysis: The Activation Step

Hydrolysis is the initial and essential step where the ethoxy groups (-OCH₂CH₃) of the ABTES molecule are replaced by hydroxyl groups (-OH) in the presence of water, with ethanol generated as a byproduct.[3] This reaction can be catalyzed by either acids or bases.[3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen atom of an ethoxy group is protonated, which makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule.[3] The rate of hydrolysis is generally faster under acidic conditions compared to neutral or basic conditions.[3][5]

-

Base-Catalyzed Hydrolysis: In basic environments (pH > 7), a hydroxide ion directly attacks the silicon atom.[3] While hydrolysis still proceeds, the condensation reaction is significantly promoted at higher pH levels.[3]

The hydrolysis of the three ethoxy groups occurs in a stepwise manner, leading to the formation of partially and fully hydrolyzed silane species.[3]

Condensation: Building the Network

Following hydrolysis, the newly formed and highly reactive silanol groups can undergo two principal types of condensation reactions:

-

Surface Condensation: The silanol groups of the hydrolyzed ABTES molecule react with hydroxyl groups present on the surface of a substrate (e.g., silica, glass, metal oxides) to form stable siloxane bonds (Si-O-Surface). This is the crucial step for the covalent attachment of the silane to the surface.[3]

-

Self-Condensation (Polymerization): Hydrolyzed ABTES molecules can also react with each other. The silanol groups of one molecule condense with the silanol groups of another, forming siloxane bonds (Si-O-Si) and creating a cross-linked polysiloxane network on the surface.[3]

The interplay between hydrolysis and condensation is critical. For many applications, achieving a stable monolayer of the aminosilane is desired. However, if self-condensation proceeds too rapidly in solution before surface attachment, it can lead to the formation of oligomers and aggregates, resulting in a less uniform and potentially unstable multilayer coating.[6]

Factors Influencing the Hydrolysis of this compound

The efficiency and outcome of the ABTES hydrolysis and subsequent condensation are dictated by several key experimental parameters. Careful control of these factors is essential for achieving reproducible and desired surface modifications.

pH of the Solution

The pH of the reaction medium is arguably the most critical factor governing the rates of both hydrolysis and condensation.[4] Generally, the rate of hydrolysis is minimized around a neutral pH of 7 and increases under both acidic and basic conditions.[4] Conversely, the rate of condensation is at its minimum in the acidic range (around pH 4) and increases as the pH becomes more basic.[7] Therefore, to promote hydrolysis while minimizing premature self-condensation in solution, the reaction is often carried out under mildly acidic conditions (pH 4-5).[8]

Water Concentration

Water is a necessary reactant for the hydrolysis of the ethoxy groups. The molar ratio of water to silane is a crucial parameter. For complete hydrolysis of a trialkoxysilane, a minimum of three moles of water per mole of silane is stoichiometrically required. In practice, an excess of water is often used to drive the reaction forward. However, the amount of water must be carefully controlled, as excessive water can accelerate condensation and lead to the formation of insoluble polysiloxanes.[9]

Catalysts

Both acids and bases can catalyze the hydrolysis reaction.[4] Mineral acids like hydrochloric acid or organic acids such as acetic acid are commonly used to achieve the desired acidic pH for controlled hydrolysis.[4][8] Ammonia is a frequently used base catalyst, particularly in processes where rapid gelation is desired.[10] The choice and concentration of the catalyst will significantly impact the kinetics of both hydrolysis and condensation.[11] It's also worth noting that the amino group within the ABTES molecule can exhibit intramolecular catalysis, influencing the reaction rates.[11][12]

Solvent System

The choice of solvent plays a significant role in the solubility of the silane and the accessibility of water for the hydrolysis reaction.[11] ABTES is often hydrolyzed in a mixture of alcohol (such as ethanol) and water. The alcohol acts as a co-solvent, ensuring the miscibility of the hydrophobic silane with the aqueous medium. The type of alcohol can also influence the reaction; for instance, methoxy-substituted silanes hydrolyze much faster than their ethoxy-substituted counterparts.[13]

Temperature

As with most chemical reactions, temperature affects the rate of hydrolysis and condensation. Increasing the temperature will generally accelerate both processes. The optimal temperature will depend on the specific application and the desired balance between the rates of hydrolysis and condensation. Many silanization procedures are carried out at room temperature to allow for better control over the reaction.[14]

Silane Concentration

The concentration of ABTES in the solution can influence the extent of self-condensation. At higher concentrations, the probability of intermolecular interactions increases, which can lead to the formation of oligomers and multilayers on the surface. For achieving a monolayer coverage, lower silane concentrations are typically employed.[15]

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Typical Conditions for Controlled Surface Modification |

| pH | Increases at acidic and basic pH, minimum around pH 7[4] | Increases at basic pH, minimum around pH 4[7] | Mildly acidic (pH 4-5)[8] |

| Water | Increases with higher concentration | Increases with higher concentration | Stoichiometric excess, but controlled |

| Catalyst | Acids and bases increase the rate[4] | Bases strongly promote condensation[3] | Mild acid catalyst (e.g., acetic acid)[8] |

| Solvent | Co-solvents (e.g., ethanol) improve miscibility | Can influence reaction rates | Ethanol/water mixtures[8] |

| Temperature | Increases with higher temperature | Increases with higher temperature | Room temperature for better control[14] |

| Concentration | No direct effect on rate | Higher concentration promotes self-condensation[15] | Low concentrations (e.g., 1-2% v/v) |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the hydrolysis of ABTES and its subsequent application for the modification of a silica-based substrate, such as a glass slide.

Protocol 1: Preparation of Hydrolyzed this compound Solution

This protocol describes the preparation of a stable, hydrolyzed ABTES solution suitable for surface modification.

Materials:

-

This compound (ABTES)

-

Ethanol (95%)

-

Deionized water

-

Acetic acid (glacial)

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Glass beakers and graduated cylinders

Procedure:

-

Prepare a 95:5 (v/v) ethanol/water solution. For example, to make 100 mL of this solution, mix 95 mL of ethanol with 5 mL of deionized water.

-

Place the ethanol/water mixture in a clean glass beaker with a magnetic stir bar and begin stirring.

-

Slowly add ABTES to the stirring ethanol/water mixture to achieve the desired final concentration (typically 1-2% v/v). For a 2% solution in 100 mL, add 2 mL of ABTES.

-

Allow the solution to stir for approximately 5-10 minutes to ensure complete mixing.

-

Carefully monitor the pH of the solution. Using a micropipette, add glacial acetic acid dropwise to the solution while stirring until the pH is adjusted to a range of 4.5-5.5.[8]

-

Continue to stir the solution at room temperature for at least 1 hour to allow for sufficient hydrolysis of the ethoxy groups. This solution is now ready for use in surface modification.

Protocol 2: Surface Modification of Glass Slides

This protocol details the process of functionalizing glass slides with the prepared hydrolyzed ABTES solution.

Materials:

-

Glass microscope slides

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Ethanol

-

Nitrogen gas or clean compressed air

-

Oven capable of maintaining 110°C

-

Hydrolyzed ABTES solution (from Protocol 1)

-

Coplin jars or glass staining dishes

Procedure:

-

Substrate Cleaning and Activation:

-

Place the glass slides in a Coplin jar.

-

Piranha Etch (perform in a fume hood with appropriate personal protective equipment): Carefully and slowly add the piranha solution to the Coplin jar to completely submerge the slides. The solution will become very hot. Leave the slides in the piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.[16]

-

Carefully decant the piranha solution into a designated waste container.

-

Rinse the slides thoroughly with copious amounts of deionized water.

-

Rinse the slides with ethanol.

-

Dry the slides under a stream of nitrogen gas or clean compressed air.

-

-

Silanization:

-

Immediately immerse the cleaned and dried slides into the freshly prepared hydrolyzed ABTES solution.

-

Allow the slides to react for a desired amount of time, typically ranging from 30 minutes to 2 hours at room temperature.[17]

-

-

Post-Silanization Rinsing and Curing:

-